

Spectroscopic Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,10-Phenanthroline-5,6-diamine

Cat. No.: B061705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,10-phenanthroline-5,6-diamine**, a key building block in the synthesis of novel therapeutic agents and advanced materials. The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, detail the experimental protocols for data acquisition, and illustrate the synthetic pathway of the title compound.

Spectroscopic Data

The spectroscopic data presented below has been compiled from publicly available resources, primarily from the electronic supplementary information provided by The Royal Society of Chemistry.[\[1\]](#)

¹H NMR Data

The ¹H NMR spectrum of **1,10-phenanthroline-5,6-diamine** was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.[\[1\]](#) The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.83	dd	2H	H-2, H-9
8.24	dd	2H	H-4, H-7
7.61	dd	2H	H-3, H-8
5.40	s	4H	-NH ₂

¹³C NMR Data

The ¹³C NMR spectrum was acquired at 125 MHz in DMSO-d₆.[\[1\]](#) The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
149.3	C-2, C-9
143.8	C-10a, C-10b
135.0	C-4, C-7
132.1	C-5, C-6
124.9	C-4a, C-6a
123.2	C-3, C-8

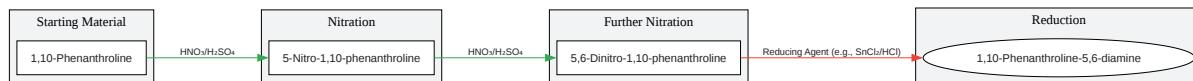
Infrared (IR) Spectroscopy Data

The IR spectrum of **1,10-phenanthroline-5,6-diamine** reveals characteristic vibrational frequencies corresponding to its functional groups.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3340	Strong, Broad	N-H Stretch (Amine)
1610	Medium	C=N Stretch (Phenanthroline)
1580	Medium	C=C Stretch (Aromatic)
1420	Medium	C-N Stretch
815	Strong	C-H Bending (Aromatic)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:


¹H and ¹³C NMR spectra were acquired on a 500 MHz and 125 MHz spectrometer, respectively. [1] The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals. For specific acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, researchers should refer to standard NMR experimental procedures for small organic molecules.

Infrared (IR) Spectroscopy:

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The solid sample was likely prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum was recorded over a standard range of 4000-400 cm⁻¹.

Synthesis Workflow

The synthesis of **1,10-phenanthroline-5,6-diamine** typically proceeds from 1,10-phenanthroline through a multi-step process involving nitration and subsequent reduction. The logical workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,10-Phenanthroline-5,6-diamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,10-Phenanthroline-5,6-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061705#spectroscopic-data-nmr-ir-of-1-10-phenanthroline-5-6-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com